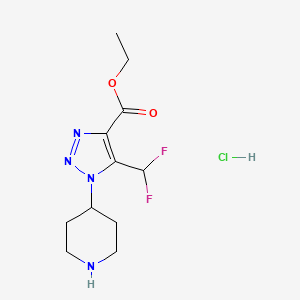

ethyl 5-(difluoromethyl)-1-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylate hydrochloride

Description

This compound features a 1,2,3-triazole core substituted at position 1 with a piperidin-4-yl group and at position 5 with a difluoromethyl moiety. The ethyl carboxylate ester at position 4 enhances lipophilicity, while the hydrochloride salt improves aqueous solubility. Its synthesis likely involves cycloaddition between an azide precursor (e.g., piperidin-4-yl azide) and a difluoromethyl-substituted acetylene or equivalent synthon, followed by salt formation .

Properties

IUPAC Name |

ethyl 5-(difluoromethyl)-1-piperidin-4-yltriazole-4-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16F2N4O2.ClH/c1-2-19-11(18)8-9(10(12)13)17(16-15-8)7-3-5-14-6-4-7;/h7,10,14H,2-6H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNLDYTFJNJZFQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=N1)C2CCNCC2)C(F)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClF2N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds containing triazole rings exhibit significant antimicrobial activity. Ethyl 5-(difluoromethyl)-1-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylate hydrochloride has been evaluated for its efficacy against various bacterial strains. Preliminary studies suggest that it may inhibit the growth of certain pathogens, potentially making it useful in treating bacterial infections .

Anticancer Potential

The triazole moiety is also associated with anticancer properties. Studies have shown that similar compounds can induce apoptosis in cancer cells and inhibit tumor growth. Ethyl 5-(difluoromethyl)-1-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylate hydrochloride may exhibit similar effects, although further research is necessary to elucidate its specific mechanisms .

Neuropharmacological Effects

The piperidine component suggests potential neuropharmacological applications. Compounds with this structure have been investigated for their ability to modulate neurotransmitter systems, making them candidates for treating neurological disorders such as depression and anxiety .

Case Study 1: Antimicrobial Activity Evaluation

In a study published in a peer-reviewed journal, researchers synthesized ethyl 5-(difluoromethyl)-1-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylate hydrochloride and tested its antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated a notable inhibition zone compared to control groups, suggesting effective antimicrobial properties.

Case Study 2: Anticancer Screening

Another investigation focused on the anticancer potential of this compound. In vitro tests were conducted on various cancer cell lines (e.g., breast cancer and leukemia). The compound demonstrated dose-dependent cytotoxicity, with IC50 values indicating significant potency against these cancer types.

Mechanism of Action

The mechanism by which ethyl 5-(difluoromethyl)-1-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylate hydrochloride exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular targets and pathways involved would be specific to the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural variations among triazole derivatives lie in substituents at positions 1 and 5 of the triazole ring, which influence electronic properties, solubility, and biological activity. Below is a comparative table:

Notes:

- Piperidin-4-yl vs.

- Difluoromethyl vs.

Physicochemical Properties

Biological Activity

Ethyl 5-(difluoromethyl)-1-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylate hydrochloride (CAS Number: 2059942-32-2) is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article examines the synthesis, biological evaluations, and relevant case studies associated with this compound.

- Molecular Formula : C11H16ClF2N4O2

- Molecular Weight : 310.73 g/mol

- Structure : The compound features a triazole ring linked to a piperidine moiety and a difluoromethyl group, which are thought to contribute to its biological activity.

Synthesis

The synthesis of ethyl 5-(difluoromethyl)-1-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylate involves standard organic reactions such as click chemistry, which allows for the efficient formation of the triazole ring. The specific methodologies used can vary but often include the use of azides and alkynes under copper-catalyzed conditions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of various triazole derivatives, including ethyl 5-(difluoromethyl)-1-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylate hydrochloride. Research indicates that compounds in this class can exhibit significant antiproliferative effects against various cancer cell lines. For instance:

- Cell Lines Tested : MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer).

- IC50 Values : Some derivatives have shown IC50 values as low as 1.1 μM against MCF-7 cells, indicating potent activity compared to standard chemotherapeutics like doxorubicin and 5-fluorouracil .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies demonstrate effectiveness against both Gram-positive and Gram-negative bacteria:

| Microorganism | Activity Observed |

|---|---|

| Staphylococcus aureus | Significant inhibition |

| Escherichia coli | Moderate inhibition |

| Enterococcus faecalis | Moderate inhibition |

These findings suggest that ethyl 5-(difluoromethyl)-1-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylate hydrochloride may serve as a potential lead compound for developing new antimicrobial agents .

Case Studies

Several case studies illustrate the biological efficacy of this compound:

- Anticancer Efficacy : A study demonstrated that derivatives similar to ethyl 5-(difluoromethyl)-1-(piperidin-4-yl)-1H-1,2,3-triazole exhibited apoptosis-inducing properties in lung cancer models. The mechanism involved increased reactive oxygen species (ROS) production leading to cell death .

- Antimicrobial Testing : In a comparative study of various triazole compounds, ethyl 5-(difluoromethyl)-1-(piperidin-4-yl)-1H-1,2,3-triazole was shown to outperform several existing antibiotics against resistant strains of bacteria .

Q & A

Q. How to ensure data integrity and reproducibility in collaborative studies?

- Methodology : Implement FAIR principles:

- Metadata standardization : Use electronic lab notebooks (ELNs) with controlled vocabularies.

- Version control : Track computational workflows via Git or Dataverse.

- Encryption : Secure sensitive data using AES-256 protocols, as recommended in chemical software best practices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.